Cas no 423768-40-5 (5-methyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxaldehyde)

5-methyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxaldehyde structure
423768-40-5 structure
Product Name:5-methyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxaldehyde
CAS No:423768-40-5
MF:C12H12N2O
MW:200.236482620239
MDL:MFCD03407352
CID:328024
PubChem ID:2779739
Update Time:2025-07-21

5-methyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxaldehyde Chemical and Physical Properties

Names and Identifiers

    • 5-methyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxaldehyde
    • 5-Methyl-1-(2-methylphenyl)-1H-pyrazole-4-carbaldehyde
    • 5-methyl-1-(2-methylphenyl)pyrazole-4-carbaldehyde
    • 5-methyl-1-o-tolyl-1H-pyrazole-4-carbaldehyde
    • SCHEMBL3327427
    • FT-0620580
    • 5-Methyl-1-(o-tolyl)-1H-pyrazole-4-carbaldehyde
    • AKOS009157620
    • MFCD03407352
    • DTXSID70381530
    • 423768-40-5
    • 5-Methyl-1-(2-methylphenyl)-1H-pyrazole-4-carbaldehyde, AldrichCPR
    • MDL: MFCD03407352
    • Inchi: 1S/C12H12N2O/c1-9-5-3-4-6-12(9)14-10(2)11(8-15)7-13-14/h3-8H,1-2H3
    • InChI Key: DJZJNNNRWOMSII-UHFFFAOYSA-N
    • SMILES: O=CC1C=NN(C=1C)C1C=CC=CC=1C

Computed Properties

  • Exact Mass: 200.09500
  • Monoisotopic Mass: 200.094963011g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 232
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 34.9Ų

Experimental Properties

  • Melting Point: 99 °C
  • PSA: 34.89000
  • LogP: 2.30160

5-methyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxaldehyde Security Information

  • Hazard Category Code: 22
  • Hazardous Material Identification: Xn
  • Risk Phrases:R24/25

5-methyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxaldehyde Customs Data

  • HS CODE:2933199090
  • Customs Data:

    China Customs Code:

    2933199090

    Overview:

    2933199090. Other structurally non fused pyrazole ring compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933199090. other compounds containing an unfused pyrazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

5-methyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxaldehyde Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Apollo Scientific
OR25951-1g
5-Methyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxaldehyde
423768-40-5
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abcr
AB149618-1 g
5-Methyl-1-(2-Methylphenyl)-1H-pyrazole-4-carbaldehyde; 95%
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abcr
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Additional information on 5-methyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxaldehyde

Recent Advances in the Study of 5-methyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxaldehyde (CAS: 423768-40-5)

5-methyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxaldehyde (CAS: 423768-40-5) is a pyrazole derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile applications in drug discovery and development. Recent studies have explored its potential as a key intermediate in the synthesis of bioactive compounds, particularly those targeting inflammatory and oncogenic pathways. This research brief aims to summarize the latest findings related to this compound, highlighting its chemical properties, biological activities, and therapeutic potential.

One of the most notable advancements in the study of 5-methyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxaldehyde is its role in the synthesis of novel anti-inflammatory agents. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory effects on cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes. The researchers utilized molecular docking and in vitro assays to validate the compound's binding affinity and selectivity, paving the way for further optimization of COX-2 inhibitors with improved efficacy and reduced side effects.

In addition to its anti-inflammatory properties, 5-methyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxaldehyde has shown promise in oncology research. A recent preprint article on bioRxiv reported that this compound serves as a scaffold for the development of small-molecule inhibitors targeting protein kinases involved in cancer cell proliferation. Specifically, the study highlighted its potential to inhibit the activity of Aurora kinase A, a critical regulator of mitosis, with IC50 values in the low micromolar range. These findings suggest that further structural modifications could yield potent anticancer agents with clinical applicability.

The chemical synthesis and characterization of 5-methyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxaldehyde have also been refined in recent years. A 2022 publication in Organic Letters detailed an efficient, one-pot synthesis method for this compound, utilizing palladium-catalyzed cross-coupling reactions to achieve high yields and purity. This methodological advancement not only facilitates large-scale production but also enables the exploration of diverse derivatives for structure-activity relationship (SAR) studies.

Despite these promising developments, challenges remain in the translational application of 5-methyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxaldehyde. Pharmacokinetic studies indicate that the compound exhibits moderate bioavailability and metabolic stability, necessitating further optimization to enhance its drug-like properties. Ongoing research is focused on prodrug strategies and formulation technologies to address these limitations and accelerate its progression into preclinical trials.

In conclusion, 5-methyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxaldehyde (CAS: 423768-40-5) represents a valuable chemical entity with multifaceted applications in medicinal chemistry. Its potential as a scaffold for anti-inflammatory and anticancer agents, coupled with recent advancements in synthetic methodologies, underscores its significance in drug discovery. Future studies should prioritize the optimization of its pharmacokinetic profile and the exploration of novel therapeutic targets to fully realize its clinical potential.

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